(S)-2-Ethylmorpholine

Vue d'ensemble

Description

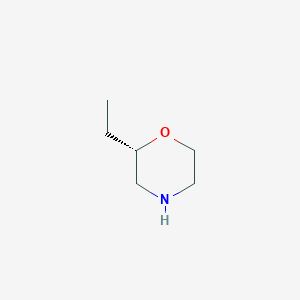

(S)-2-Ethylmorpholine is an organic compound belonging to the morpholine family. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image. This compound is characterized by a morpholine ring substituted with an ethyl group at the second position. The (S)-configuration indicates that the ethyl group is oriented in a specific spatial arrangement, which can influence the compound’s chemical properties and biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Ethylmorpholine typically involves the reaction of morpholine with ethylating agents under controlled conditions. One common method is the alkylation of morpholine using ethyl bromide or ethyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of chiral catalysts or chiral auxiliaries can enhance the enantioselectivity of the reaction, ensuring that the (S)-enantiomer is predominantly formed. Purification techniques such as distillation or chromatography are employed to isolate the compound from reaction mixtures.

Analyse Des Réactions Chimiques

2.1. General Preparation of Morpholine Derivatives

Morpholine and its derivatives are often synthesized via nucleophilic substitution or condensation reactions. For example:

-

Reaction with chloroethyl reagents : Morpholine reacts with 4-(2-chloroethyl)morpholine hydrochloride in the presence of anhydrous potassium carbonate and dimethyl sulfoxide (DMSO) to form benzophenone-N-ethylmorpholine ethers .

-

Polymer depolymerization : Morpholine amides can be synthesized via Cp*TiCl₃-catalyzed depolymerization of polyesters like PET under ambient conditions .

3.1. Ring-Opening Reactions

Morpholine derivatives participate in SN2-type ring-opening reactions under Lewis acid catalysis, as observed in related aziridine and azetidine systems . For example:

-

Haloalcohols as nucleophiles : Activated aziridines react with haloalcohols (e.g., 2-chloroethanol) in the presence of Lewis acids like BF₃·OEt₂, leading to ring-opening and subsequent cyclization to form morpholines .

3.2. Nucleophilic Substitution

The amine group in morpholine derivatives can act as a nucleophile, enabling reactions such as:

Applications De Recherche Scientifique

Medicinal Chemistry

(S)-2-Ethylmorpholine has been investigated for its interactions with various receptors in the central nervous system (CNS). Preliminary studies suggest that it may influence neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders.

- Case Study : A study examined the binding affinity of this compound with neurotransmitter receptors, indicating potential neuroprotective effects and implications for drug development targeting CNS disorders .

Organic Synthesis

This compound serves as a valuable building block in the synthesis of complex organic molecules. Its unique structure allows it to act as a precursor for various derivatives used in pharmaceuticals and agrochemicals.

- Applications :

- Used in the synthesis of morpholine-based compounds that exhibit biological activity.

- Acts as a protecting group in organic reactions due to its stability .

Ionic Liquids

This compound can be utilized in the preparation of ionic liquids, which are salts with unique properties such as high thermal stability and low volatility. These ionic liquids have applications in catalysis and extraction processes.

- Research Findings : Studies highlight the role of this compound in forming ionic liquids that enhance reaction efficiency and selectivity .

Anticancer Properties

Research indicates that this compound derivatives may possess anticancer properties. Investigations into their effects on cancer cell lines have shown promising results, suggesting mechanisms involving apoptosis induction and inhibition of cellular proliferation.

- Case Study : A study reported on the cytotoxic effects of morpholine derivatives against various cancer cell lines, highlighting their potential as therapeutic agents .

Antimicrobial Activity

Preliminary investigations suggest that this compound exhibits antimicrobial properties against several pathogens. The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways.

- Research Findings : Studies have shown that morpholine derivatives can act against resistant bacterial strains, offering a potential avenue for new antibiotic development .

Mécanisme D'action

The mechanism of action of (S)-2-Ethylmorpholine depends on its specific application. In biological systems, it can interact with enzymes or receptors, influencing their activity. The chiral nature of the compound allows it to fit into specific binding sites, modulating biochemical pathways. For example, as a chiral auxiliary, it can induce asymmetry in chemical reactions, leading to the formation of enantiomerically pure products.

Comparaison Avec Des Composés Similaires

Morpholine: The parent compound without the ethyl substitution.

N-Ethylmorpholine: Similar structure but without the chiral center.

2-Methylmorpholine: Substituted with a methyl group instead of an ethyl group.

Uniqueness: (S)-2-Ethylmorpholine’s uniqueness lies in its chiral nature, which imparts specific stereochemical properties. This makes it valuable in asymmetric synthesis and chiral resolution processes. Its ability to undergo various chemical reactions and its applications in multiple fields further distinguish it from other morpholine derivatives.

Activité Biologique

(S)-2-Ethylmorpholine is a morpholine derivative with various biological activities, making it a compound of interest in medicinal chemistry and pharmacology. This article reviews its biological activity, including antibacterial properties, analgesic effects, and potential applications in drug design, supported by case studies and research findings.

Overview of this compound

This compound is characterized by its morpholine ring structure with an ethyl group at the 2-position. The morpholine moiety is known for its versatility in drug design due to its ability to enhance solubility and bioavailability.

Antibacterial Activity

Research indicates that morpholine derivatives exhibit significant antibacterial properties. For instance, a study synthesized various morpholine derivatives, including this compound, and evaluated their effectiveness against different bacterial strains. The results showed promising inhibitory action against Gram-positive and Gram-negative bacteria, with some derivatives demonstrating higher potency than standard antibiotics .

Table 1: Antibacterial Activity of Morpholine Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| This compound | Escherichia coli | 12 |

| 4-(2-Aminoethyl)morpholine | Bacillus subtilis | 10 |

Analgesic Effects

In addition to antibacterial properties, this compound has been evaluated for its analgesic effects. A study involving the compound's use in a rat model demonstrated significant pain relief in inflammatory conditions. The compound exhibited a dose-dependent response with an estimated effective dose (ED50) of approximately 1.097 mg/kg for reversing hyperalgesia .

Molecular Mechanism

The biological activity of this compound can be attributed to its interaction with specific receptors. Molecular docking studies suggest that the compound may interact with the cannabinoid receptor type 2 (CB2), enhancing its analgesic properties through agonistic action. The presence of an active hydrogen on the amide nitrogen was found to facilitate binding to the CB2 receptor, thereby increasing agonistic activity .

Case Studies

- Study on Indole Derivatives : A series of indole derivatives containing N-ethylmorpholine moieties were synthesized and tested for CB2 receptor affinity. The most active compound demonstrated superior efficacy compared to established drugs, indicating the potential of morpholine derivatives in pain management therapies .

- Antibacterial Evaluation : Another study focused on synthesizing various sulfamoyl-bearing morpholines, including this compound, which showed broad-spectrum antibacterial activity against multiple strains, reinforcing the therapeutic potential of this class of compounds .

Propriétés

IUPAC Name |

(2S)-2-ethylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-2-6-5-7-3-4-8-6/h6-7H,2-5H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGNFMQJLAOONTP-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CNCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649703 | |

| Record name | (2S)-2-Ethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74572-14-8 | |

| Record name | Morpholine, 2-ethyl-, (S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74572-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-Ethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.